molecular formula C8H14N4OS B14688838 N-(3-Butyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide CAS No. 32479-70-2

N-(3-Butyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide

Cat. No.: B14688838
CAS No.: 32479-70-2
M. Wt: 214.29 g/mol
InChI Key: WMGXMZANMPGUSZ-UHFFFAOYSA-N
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Description

N-(3-Butyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide is a chemical compound belonging to the class of 1,2,4-triazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Butyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide typically involves the reaction of 3-butyl-1,2,4-triazole-5-thione with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-Butyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted acetamides .

Scientific Research Applications

N-(3-Butyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Butyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against certain pathogens .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

Uniqueness

N-(3-Butyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfanylidene group contributes to its reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

32479-70-2

Molecular Formula

C8H14N4OS

Molecular Weight

214.29 g/mol

IUPAC Name

N-(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C8H14N4OS/c1-3-4-5-7-9-10-8(14)12(7)11-6(2)13/h3-5H2,1-2H3,(H,10,14)(H,11,13)

InChI Key

WMGXMZANMPGUSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NNC(=S)N1NC(=O)C

Origin of Product

United States

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